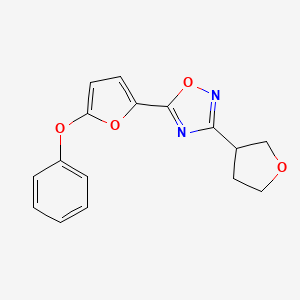

![molecular formula C15H14N4O4 B5523962 3-[3-oxo-5-(2-oxopropyl)-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl]propanoic acid](/img/structure/B5523962.png)

3-[3-oxo-5-(2-oxopropyl)-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl]propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of triazino[2,3-a]benzimidazole derivatives, which include compounds similar to the one , involves complex organic reactions. For example, the synthesis of ethyl 11a,12-dihydrobenzo[b]benzo[5,6][1,4]oxazino[2,3-e][1,4]oxazine-5a(6H)-carboxylate involves the reaction of ethyl 2-(hydroxyimino)propanoate with disulfur dichloride and o-aminophenol, yielding the compound in moderate yield. The structure is confirmed through various spectroscopic methods, including NMR and X-ray analysis (Konstantinova et al., 2020).

Molecular Structure Analysis

The molecular structure of triazino[2,3-a]benzimidazole derivatives is characterized by a complex heterocyclic system that can be elucidated using advanced spectroscopic techniques. For instance, 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles have been studied for their crystal and molecular structures using NMR, IR, UV/Vis spectroscopy, and X-ray diffraction, confirming their tautomeric forms and molecular configurations (Hranjec et al., 2012).

Chemical Reactions and Properties

Triazino[2,3-a]benzimidazole derivatives undergo various chemical reactions, reflecting their diverse chemical properties. For example, the reaction of ethyl 2-benzothiazolecarboxylate with acetonitrile in the presence of sodium hydride yields 3-(benzothiazol-2-yl)-3-oxopropanenitrile, which can further react with heterocyclic diazonium salts to furnish corresponding hydrazones and eventually cyclize into pyrazolo[5,1-c]-1,2,4-triazine derivatives (Farag et al., 1996).

Physical Properties Analysis

The physical properties of triazino[2,3-a]benzimidazole derivatives, such as solubility, melting points, and crystalline structure, can be determined through experimental studies. For instance, the synthesis and crystal structure determination of 4-oxo-1,2,4-triazino[4,5-a]benzimidazole reveal insights into the compound's planar structure, packing in the crystal, and intermolecular hydrogen bonding, which contribute to its physical properties (Wang et al., 2011).

Chemical Properties Analysis

The chemical properties of triazino[2,3-a]benzimidazole derivatives are influenced by their molecular structure. For example, the reactivity of the compound towards nucleophiles, electrophiles, and its ability to undergo cycloaddition or substitution reactions are significant. The synthesis of benzimidazo[1,2-a][1,4]diazepinones via a novel isocyanide-based three-component reaction demonstrates the versatile reactivity and potential for generating diverse derivatives with varying chemical properties (Ghandi et al., 2011).

Applications De Recherche Scientifique

Heterocyclic System Construction

The construction of heterocyclic systems, such as the 11a,12-dihydrobenzo[b]benzo[5,6][1,4]oxazino[2,3-e][1,4]oxazine heterocyclic system, has attracted attention for possible drug modification and the development of novel materials with unique physical properties. Such systems are synthesized through reactions involving compounds like ethyl 2-(hydroxyimino)propanoate with disulfur dichloride and o-aminophenol, showcasing their versatility in chemical synthesis (Konstantinova et al., 2020).

Biological Activity of Azines

Studies on biologically active azines, particularly diazines and their pyrimidine hetero analogs like oxo derivatives of unsaturated 1,3-oxazines, have shown that these compounds exhibit a range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects. This highlights their potential as starting points for the synthesis of new biologically active compounds (Ovsyannikova et al., 2016).

Oxidative Cross-Coupling for β-Azolyl Propanoic Acid Derivatives

The oxidative heteroarylation of unactivated C(sp3)-H bonds with azole C(sp2)-H bonds via copper or nickel catalysis has been developed to provide a rapid pathway to β-azolyl propanoic acid derivatives. These derivatives are frequently found in biologically active molecules and pharmaceuticals, indicating their importance in drug development (Tan et al., 2017).

Cyclization by N-Nucleophiles

The development of new preparation methods for derivatives of 1,4-dihydro-1,2,4-triazino[4,3-a]-, 2-aryl-1(9)H-, and 1-R-imidazo[1,2-a]benzimidazole based on 1-acylmethylbenzimidazole-2-sulfonic acids demonstrates the chemical versatility of these compounds. Their reactions with 2-aminoethanol produce compounds of previously unknown polycyclic systems, expanding the scope of heterocyclic chemistry (Kuz’menko et al., 2014).

Pyrazolo and Triazine Derivatives Synthesis

The reactions of 4-oxo benz[1,3-e]oxazinium perchlorates with α-aminoazoles leading to the formation of pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]1,3,5]triazine series derivatives underscore the compound's utility in generating novel heterocyclic compounds with potential applications in medicinal chemistry and materials science (Zamigailo et al., 2013).

Safety and Hazards

Propriétés

IUPAC Name |

3-[3-oxo-5-(2-oxopropyl)-[1,2,4]triazino[2,3-a]benzimidazol-2-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O4/c1-9(20)8-18-11-4-2-3-5-12(11)19-15(18)16-14(23)10(17-19)6-7-13(21)22/h2-5H,6-8H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYWKIIWRUIEAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C2=CC=CC=C2N3C1=NC(=O)C(=N3)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

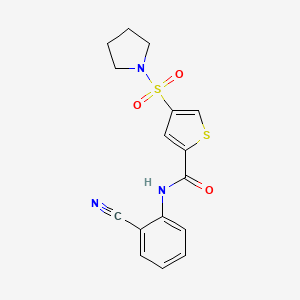

![4-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}phenyl acetate](/img/structure/B5523881.png)

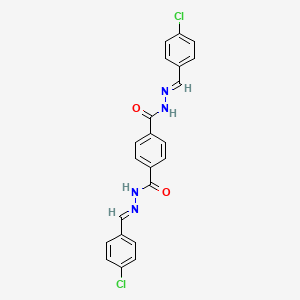

![(3aR*,9bR*)-2-[(3-ethyl-5-methylisoxazol-4-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5523894.png)

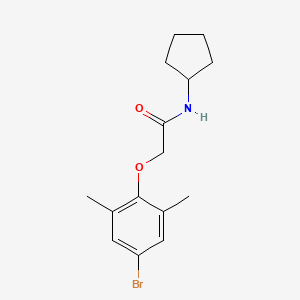

![N-[2-(2-fluorophenyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5523895.png)

![4-[(5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one](/img/structure/B5523903.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5523915.png)

![3,4,5-trimethoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B5523923.png)

![4-methyl-3-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5523937.png)

![6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5523939.png)

![2-chloro-6-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5523943.png)

![N'-(3,4-dimethoxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B5523971.png)